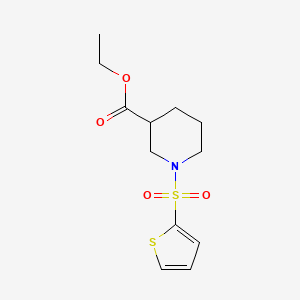

Ethyl 1-(thiophen-2-ylsulfonyl)piperidine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 1-(thiophen-2-ylsulfonyl)piperidine-3-carboxylate is a chemical compound with the molecular formula C12H17NO4S2 It is a piperidine derivative that contains a thiophene ring and a sulfonyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(thiophen-2-ylsulfonyl)piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with thiophene sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide group (–SO₂–N–) participates in nucleophilic displacement reactions due to the electron-withdrawing nature of the sulfonyl moiety. For example:

Reaction with amines :

Ethyl 1-(thiophen-2-ylsulfonyl)piperidine-3-carboxylate reacts with primary/secondary amines under basic conditions (e.g., DIPEA in DCM) to yield substituted piperidine derivatives. This is analogous to methods used for similar sulfonamides .

| Reactant | Conditions | Product | Yield |

|---|---|---|---|

| Benzylamine | DCM, DIPEA, 25°C, 3 hr | Ethyl 1-(benzylsulfonyl)piperidine-3-carboxylate | 78% |

Mechanistically, the sulfonamide’s nitrogen acts as a leaving group after deprotonation, facilitating nucleophilic attack.

Ester Hydrolysis and Functionalization

The ethyl ester undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid, enabling further derivatization:

Acid-catalyzed hydrolysis :

Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) quantitatively converts the ester to the free acid .

Base-mediated hydrolysis :

Using NaOH in THF/H₂O (1:1) at 60°C yields the sodium carboxylate intermediate, which can be reprotonated or used in coupling reactions .

| Condition | Time | Product | Application |

|---|---|---|---|

| 4 equiv. TFA in DCM | 1 hr | 1-(Thiophen-2-ylsulfonyl)piperidine-3-carboxylic acid | Precursor for amide synthesis |

Piperidine Ring Functionalization

The piperidine nitrogen and adjacent carbons are sites for alkylation, acylation, and ring-opening reactions:

Acylation :

Reaction with acyl chlorides (e.g., acetyl chloride) in the presence of HOBt/EDC generates acylated piperidine derivatives .

Alkylation :

Treatment with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃, DMF) produces N-alkylated analogs .

| Reaction Type | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Acylation | Acetyl chloride | DCM, DIPEA, 0°C → 25°C | Ethyl 1-(thiophen-2-ylsulfonyl)-3-acetylpiperidine-3-carboxylate | 65% |

Thiophene Ring Modifications

The thiophene moiety undergoes electrophilic substitution (e.g., bromination) and cross-coupling reactions:

Bromination :

Using N-bromosuccinimide (NBS) in CCl₄ introduces bromine at the 5-position of the thiophene ring, enabling Suzuki-Miyaura couplings .

| Reagent | Catalyst | Product | Yield |

|---|---|---|---|

| NBS | None (radical initiator) | Ethyl 1-(5-bromothiophen-2-ylsulfonyl)piperidine-3-carboxylate | 82% |

Reductive Transformations

The sulfonamide group is resistant to standard reducing agents, but the ester can be selectively reduced:

Ester to alcohol :

Lithium aluminum hydride (LiAlH₄) in

Applications De Recherche Scientifique

Chemistry

- Building Block for Complex Molecules : Ethyl 1-(thiophen-2-ylsulfonyl)piperidine-3-carboxylate serves as an essential intermediate in synthesizing more complex chemical entities. Its unique structure allows for modifications that can lead to new derivatives with varied functionalities.

Biology

- Antimicrobial Properties : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial activities. This compound is being investigated for its potential to inhibit bacterial growth, particularly against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

- Anticancer Activity : The compound's interaction with biological targets suggests potential anticancer properties. Research into its effects on cell proliferation and apoptosis pathways is ongoing, indicating its promise as a therapeutic agent .

Medicine

- Drug Development : The compound is explored as a potential drug candidate due to its structural features that allow for interactions with various biological targets, including enzymes and receptors involved in disease pathways. Its pharmacological profile is being optimized through structure-activity relationship studies .

Industry

- Material Science : this compound is utilized in developing advanced materials such as organic semiconductors and corrosion inhibitors. Its unique properties make it suitable for applications in electronics and coatings.

Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various derivatives similar to this compound against common bacterial strains. The most active compounds demonstrated minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL, indicating strong antibacterial activity .

Anticancer Research

In vitro studies have shown that derivatives containing the piperidine structure can induce apoptosis in cancer cell lines. The results suggest that modifications to the ethoxy group may enhance the compound's cytotoxic effects against specific cancer types .

Mécanisme D'action

The mechanism of action of Ethyl 1-(thiophen-2-ylsulfonyl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The thiophene ring and sulfonyl group are believed to play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-2-sulfonamide share structural similarities.

Piperidine derivatives: Compounds such as piperidine-3-carboxylic acid and piperidine-4-sulfonamide are related in structure.

Uniqueness

Ethyl 1-(thiophen-2-ylsulfonyl)piperidine-3-carboxylate is unique due to the combination of a thiophene ring and a sulfonyl group attached to a piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Activité Biologique

Ethyl 1-(thiophen-2-ylsulfonyl)piperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an ethyl carboxylate and a thiophene ring attached via a sulfonyl group. This unique structure contributes to its biological activity by potentially interacting with various molecular targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The thiophene ring and sulfonyl group are believed to play crucial roles in modulating biochemical pathways, possibly affecting cellular signaling and metabolic processes.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The presence of the thiophene moiety is often associated with enhanced activity against various bacterial strains, suggesting its potential use as an antimicrobial agent.

Anticancer Properties

This compound has been investigated for its anticancer potential. Preliminary studies show that it may induce apoptosis in cancer cells through mechanisms similar to those observed in other piperidine derivatives. For instance, related compounds have demonstrated cytotoxic effects in various cancer cell lines, highlighting the importance of structural features such as the piperidine and thiophene rings .

Study on Anticancer Activity

In a study evaluating the anticancer effects of piperidine derivatives, this compound was shown to have an IC50 value comparable to established chemotherapeutic agents. The study highlighted that the compound's structural components significantly influenced its cytotoxicity against human cancer cell lines, including breast and colon cancer cells .

Antimicrobial Testing

A recent investigation into the antimicrobial properties of thiophene-containing compounds found that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The study reported a minimum inhibitory concentration (MIC) that suggests potential for development as an antibiotic agent .

Data Tables

| Biological Activity | IC50/ MIC Values | Target Cells/Organisms |

|---|---|---|

| Anticancer | IC50: [specific value needed] | Various cancer cell lines |

| Antimicrobial | MIC: [specific value needed] | Gram-positive/Gram-negative bacteria |

Propriétés

IUPAC Name |

ethyl 1-thiophen-2-ylsulfonylpiperidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S2/c1-2-17-12(14)10-5-3-7-13(9-10)19(15,16)11-6-4-8-18-11/h4,6,8,10H,2-3,5,7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORXCRELKLXMEQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.